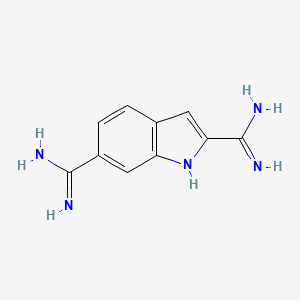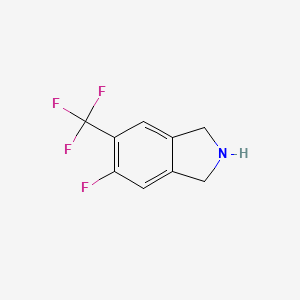
5-Fluoro-6-(trifluoromethyl)isoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-6-(trifluoromethyl)isoindoline is a fluorinated isoindoline derivative. Isoindolines are a class of heterocyclic compounds characterized by a fused benzene and pyrrole ring system. The introduction of fluorine atoms into organic molecules often enhances their chemical stability, lipophilicity, and biological activity. This compound, with its trifluoromethyl and fluoro substituents, is of interest in various fields including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(trifluoromethyl)isoindoline typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the fluoro and trifluoromethyl groups .
A common synthetic route involves:
Condensation Reaction: An aromatic primary amine reacts with maleic anhydride to form the N-isoindoline-1,3-dione scaffold.
Fluorination: Introduction of the fluoro group using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Na) under metal-free conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and environmentally friendly processes. The use of continuous flow reactors and green chemistry principles, such as solventless conditions and recyclable catalysts, are preferred to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
5-Fluoro-6-(trifluoromethyl)isoindoline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen.
Substitution: Electrophilic aromatic substitution reactions to introduce additional substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Pd/C and hydrogen gas under atmospheric pressure.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
科学研究应用
5-Fluoro-6-(trifluoromethyl)isoindoline has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential antiviral, anticancer, and anti-inflammatory activities.
Materials Science: Incorporated into polymers and materials to enhance their thermal stability and chemical resistance.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 5-Fluoro-6-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to bind to hydrophobic pockets in proteins, increasing its potency and selectivity. The compound may inhibit enzymes or modulate receptor activity by forming strong hydrogen bonds and hydrophobic interactions with the active site residues .
相似化合物的比较
Similar Compounds
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds also contain fluoro and trifluoromethyl groups and exhibit similar biological activities.
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline scaffold and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
5-Fluoro-6-(trifluoromethyl)isoindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and trifluoromethyl groups enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C9H7F4N |
|---|---|
分子量 |
205.15 g/mol |
IUPAC 名称 |
5-fluoro-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H7F4N/c10-8-2-6-4-14-3-5(6)1-7(8)9(11,12)13/h1-2,14H,3-4H2 |
InChI 键 |
MFACDGZOLLGXDX-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC(=C(C=C2CN1)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


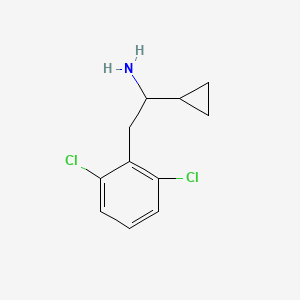
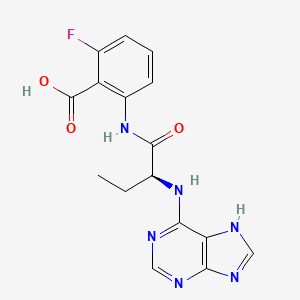
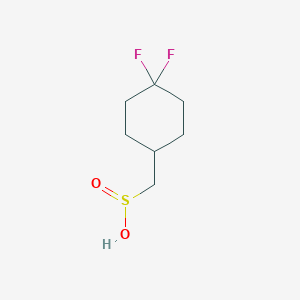
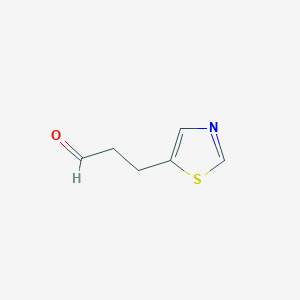
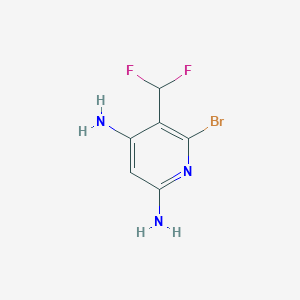
![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)
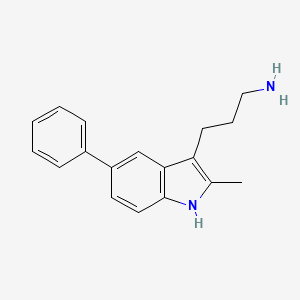
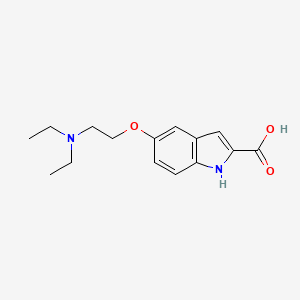
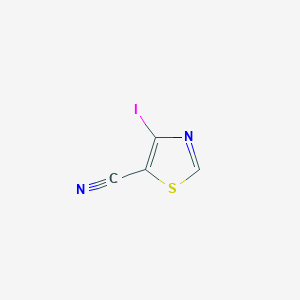
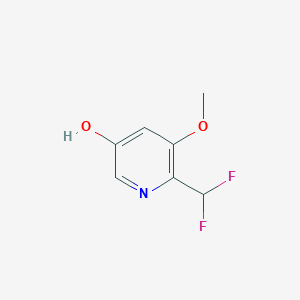
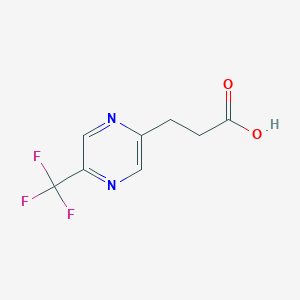
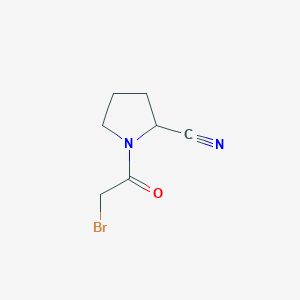
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate](/img/structure/B12967832.png)
